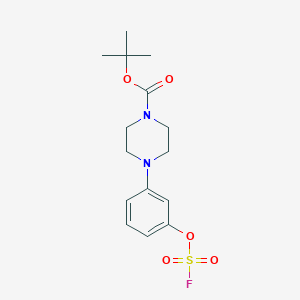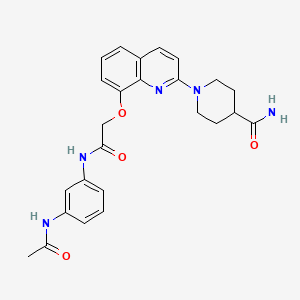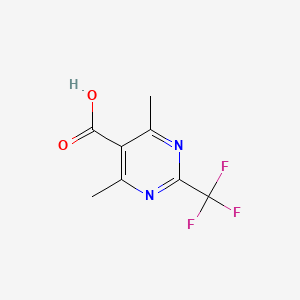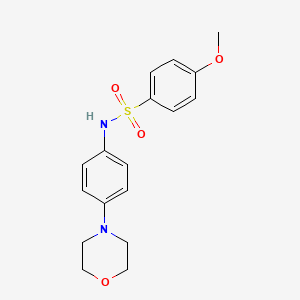
5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C14H16N2O2 . It is also known as DDNP.
Synthesis Analysis
The synthesis of hydrazone-based chemosensor assemblies for zinc is detailed in a report using established and simple synthetic pathways . The coordination properties and photo physical response of new, easy-to-prepare and highly selective 2- (2- (4-fluoro-2-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione have been examined .Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(phenyldiazenyl)cyclohexane-1,3-dione can be viewed using Java or Javascript . The molecular weight is 244.29 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrazole, Isoxazole, and Thiophene Derivatives This compound, also known as dimedone, is used in the synthesis of pyrazole, isoxazole, and thiophene derivatives . These derivatives have shown antiproliferative properties, inhibiting tyrosine kinase and Pim-1 kinase . This makes them potential candidates for antitumor drugs .
Anticancer Applications
Dimedone-based compounds have been found to possess anticancer properties . They are used in the synthesis of chromene derivatives, which have shown anticancer, antioxidant, spasmolytic, antianaphylactic, anti-HIV, and antibacterial activities .
Antibacterial Applications
Dimedone is also used in the synthesis of oxozolidinones, which have shown antibacterial activity . This makes it a valuable compound in the development of new antibiotics .
Dye and Laser Technology Applications
Dimedone-based compounds, such as substituted xanthene derivatives, are used in dyes and laser technology . They are also used in the creation of fluorescent compounds .
Herbicidal Applications
New cyclohexane-1,3-dione derivatives synthesized from dimedone have shown herbicidal activity . They inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This makes them effective in controlling weeds .
Synthesis of Diverse Organic Compounds
The versatile chemistry and ready availability of cyclohexane-1,3-diones and its derivatives make them suitable precursors for the preparation of divergent organic compounds . For example, they are used in the synthesis of chromene derivatives, which have various biological activities .
Safety and Hazards
According to the safety data sheet, it is advised to avoid contact with skin and eyes . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air and get medical attention . In case of ingestion, clean mouth with water and get medical attention .
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-phenyldiazenylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBLLGQBAJCGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2462260.png)

![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2462269.png)



![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)
